molecular formula C16H10N2O2S B5184178 2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile

2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile

Cat. No. B5184178
M. Wt: 294.3 g/mol
InChI Key: SDVGEZOOECNJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile, also known as BTCP, is a chemical compound that has been studied for its potential applications in scientific research. It belongs to the class of benzothienopyrans and has been found to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the activity of the dopamine transporter, 2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile increases the concentration of dopamine in the synapse, leading to enhanced neurotransmission. This mechanism of action is similar to that of other dopamine transporter inhibitors, such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile has been found to exhibit a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive function, and altered reward processing. These effects are thought to be related to its activity as a dopamine transporter inhibitor and its ability to modulate dopaminergic neurotransmission.

Advantages and Limitations for Lab Experiments

One advantage of using 2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile in lab experiments is its high potency as a dopamine transporter inhibitor, which allows for the study of dopaminergic neurotransmission at low concentrations. However, one limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile, including the development of more selective dopamine transporter inhibitors with fewer off-target effects, the investigation of its potential therapeutic applications in neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to elucidate the mechanisms underlying its biochemical and physiological effects and to optimize its synthesis and purification methods.

Synthesis Methods

The synthesis of 2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile involves the reaction of 2-furylacetonitrile with 2-aminothiophenol in the presence of a catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The yield of the synthesis can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and concentration of the reagents.

Scientific Research Applications

2-amino-4-(2-furyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to exhibit activity as a dopamine transporter inhibitor, which may have implications for the treatment of certain neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

properties

IUPAC Name

2-amino-4-(furan-2-yl)-4H-[1]benzothiolo[3,2-b]pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2S/c17-8-10-13(11-5-3-7-19-11)15-14(20-16(10)18)9-4-1-2-6-12(9)21-15/h1-7,13H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVGEZOOECNJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C(C(=C(O3)N)C#N)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2875329

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.